molecular formula C15H24 B1207338 (1R,6S)-gamma-himachalene CAS No. 53111-25-4

(1R,6S)-gamma-himachalene

Cat. No. B1207338
CAS RN: 53111-25-4
M. Wt: 204.35 g/mol
InChI Key: PUWNTRHCKNHSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Himachalene, also known as g-himachalene or himachal-4, 10-diene, belongs to the class of organic compounds known as himachalane and lippifoliane sesquiterpenoids. These are sesquiterpenoids with a structure based on either the himachalane or the lippifoliane skeleton. Thus, Gamma-himachalene is considered to be an isoprenoid lipid molecule. Gamma-Himachalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Himachalene has been primarily detected in urine. Within the cell, Gamma-himachalene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Gamma-himachalene can be found in anise, fats and oils, and herbs and spices. This makes Gamma-himachalene a potential biomarker for the consumption of these food products.
Gamma-himachalene is a himachalene.

Scientific Research Applications

  • Chemical Synthesis and Stereochemistry

    • Himachalene sesquiterpenes, including variants of gamma-himachalene, have been synthesized and studied for their stereochemistry. These compounds, originating from organisms like the flea beetle (Aphthona flava), have been a subject of research due to their interesting structural properties and potential applications in chemical synthesis (Muto, Bando, & Mori, 2004).
  • Pheromone Research and Biological Activity

    • Research has identified himachalene compounds in the musk-like odor of male Chinese windmill butterflies (Byasa alcinous alcinous). These compounds, including variants of gamma-himachalene, play a role in sexual maturation and mating behaviors of these species. This insight is significant for understanding insect behavior and pheromone communication (Ômura, Noguchi, & Nehira, 2016).
  • Potential in Material Science

    • Studies on himachalene derivatives have explored their potential in material science, particularly in the synthesis of novel compounds with specific structural and chemical properties. This research contributes to the broader understanding of sesquiterpenes like gamma-himachalene in material science applications (Ait El Had et al., 2022).
  • Applications in Environmental Science

    • Himachalene derivatives have been studied in the context of environmental science, particularly in the removal of contaminants like chromium (Cr(VI)) from water. This research is crucial in exploring cost-effective and efficient methods for water purification and environmental remediation (Wang & Lo, 2009).

properties

CAS RN

53111-25-4

Product Name

(1R,6S)-gamma-himachalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aR,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m0/s1

InChI Key

PUWNTRHCKNHSAT-UHFFFAOYSA-N

SMILES

CC1=CC2C(CC1)C(=CCCC2(C)C)C

Canonical SMILES

CC1=CC2C(CC1)C(=CCCC2(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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